REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:19])[CH:2]=1.C([O-])=O.[NH4+].C(Cl)Cl.CCOC(C)=O.CCOCC.CCCCCC>CO.[Pd]>[CH2:8]1[O:9][C:10]2[CH:11]=[C:12]([OH:18])[CH:13]=[CH:14][C:15]=2[C:16](=[O:17])[CH:7]1[C:6]1[CH:1]=[CH:2][C:3]([OH:19])=[CH:4][CH:5]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.652 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
CH2Cl2 EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCOC(=O)C
|
Name
|
Et2O Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the reaction complete, the Pd/C was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.558 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |